molecular formula C11H11N3O2S B14907572 n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide

n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide

Cat. No.: B14907572
M. Wt: 249.29 g/mol
InChI Key: WIYCGGRSJLUOEO-UHFFFAOYSA-N
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Description

n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide is a synthetic small molecule characterized by a thiazole ring substituted with methyl groups at positions 4 and 5, coupled to a 3-hydroxypicolinamide moiety . This compound has been evaluated for its cytotoxic activity in scientific research. Studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a gold-standard method for assessing cell viability, have demonstrated that it exhibits marginal cytotoxic activity against a panel of human tumor cell lines, including HepG2 (hepatoma carcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma) . The mechanism of action in the context of the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the compound into an insoluble purple formazan product, and the intensity of the color produced is directly proportional to the number of viable cells, providing a measure of metabolic activity . The 3-hydroxy moiety on the picolinamide group may enhance hydrogen-bonding interactions with cellular targets, while the 4,5-dimethylthiazole group could contribute to improved metabolic stability, making it a compound of interest for further structure-activity relationship (SAR) studies . Thiazole-based compounds, in general, are important structural motifs in drug discovery and are found in many FDA-approved drugs, underscoring the relevance of this core structure in medicinal chemistry research . This product is intended for research applications only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-10(16)9-8(15)4-3-5-12-9/h3-5,15H,1-2H3,(H,13,14,16)

InChI Key

WIYCGGRSJLUOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=N2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 3-hydroxypicolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide in the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells .

Comparison with Similar Compounds

Structural Analogs (Compounds 2–5)

Compounds 2–5, referenced in the literature, share structural similarities with Compound 1 but differ in substituents or stereochemistry (Table 1). Key distinctions include:

  • Stereochemistry : The absolute configurations of Compounds 2–5 were determined via optical rotation comparisons, suggesting enantiomeric differences that may influence biological activity .
  • Functional Groups : Unlike Compound 1’s 3-hydroxypicolinamide group, analogs may feature alternative substituents (e.g., methoxy, halogen, or alkyl chains), altering electronic properties and binding affinities.

Table 1. Structural and Functional Comparison of Compound 1 and Analogs

Compound Core Structure Key Substituents Cytotoxicity (Reported Activity)
1 Thiazole + 3-hydroxypicolinamide 4,5-dimethylthiazole, 3-hydroxy Marginal activity (HepG2, A549, HeLa)
2–5 Thiazole derivatives Varied (e.g., methoxy, halogens) Not explicitly reported

Cytotoxicity and Mechanism Insights

However, the following observations can be inferred:

  • Hydroxy Group Role: The 3-hydroxy moiety in Compound 1 may enhance hydrogen-bonding interactions with cellular targets, a feature absent in non-hydroxylated analogs.
  • Thiazole Methylation : The 4,5-dimethylthiazole group could improve metabolic stability compared to unmethylated analogs, as methyl groups often reduce oxidative degradation.

Methodological Considerations

The MTT assay’s reliance on mitochondrial reductase activity underscores the importance of compound solubility and cell permeability in interpreting results. Compound 1’s marginal activity may reflect suboptimal cellular uptake rather than intrinsic inertness, a factor that could be optimized in structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3-hydroxypicolinic acid derivatives and 4,5-dimethylthiazol-2-amine. Key steps include:

  • Step 1 : Activating the carboxylic acid group of 3-hydroxypicolinic acid using carbodiimides (e.g., EDC or DCC) to form an intermediate reactive ester.
  • Step 2 : Coupling with 4,5-dimethylthiazol-2-amine under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation.
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization.
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 2.25 ppm for dimethylthiazole protons), mass spectrometry (expected [M+H]+^+ ion), and HPLC (>95% purity) .

Q. Which in vitro assays are suitable for initial screening of this compound’s cytotoxicity or bioactivity?

  • Methodological Answer :

  • Cell Proliferation Assay : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) as a preliminary screen. Seed cells (e.g., HeLa or MCF-7) at 8 × 104^4 cells/well in 48-well plates, treat with the compound (10–100 µM range), incubate for 24–48 h, and measure absorbance at 570 nm after solubilizing formazan crystals .
  • Apoptosis Assay : Combine with Annexin V/PI staining and flow cytometry to distinguish necrotic vs. apoptotic cells. Include controls for baseline apoptosis (untreated cells) and positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers address discrepancies between MTT-based cytotoxicity data and alternative assays (e.g., LDH release) for this compound?

  • Methodological Answer :

  • Mechanistic Interference Check : MTT reduction depends on mitochondrial activity, whereas LDH release reflects membrane integrity. If the compound inhibits mitochondrial enzymes (e.g., NAD(P)H-dependent reductases), validate with ATP-based assays (e.g., CellTiter-Glo) or resazurin (Alamar Blue) .
  • Parallel Assays : Run MTT and LDH assays simultaneously on the same cell batch. Normalize data to cell count (via Hoechst 33342 DNA staining) to isolate cytotoxicity from metabolic interference .

Q. What strategies optimize solubility and stability of this compound in cell culture media?

  • Methodological Answer :

  • Solubilization : Pre-dissolve in DMSO (<0.1% final concentration) and dilute in serum-free media. For pH-sensitive studies (e.g., endolysosomal targeting), adjust media to pH 6.5–7.4 using HEPES buffer .
  • Stability Testing : Incubate the compound in media at 37°C for 24 h, then analyze via UPLC to detect degradation products. Use freshly prepared solutions for time-course experiments .

Q. How can the compound’s mechanism of action be elucidated in signaling pathways (e.g., kinase inhibition or receptor modulation)?

  • Methodological Answer :

  • Phosphoproteomics : Treat cells with the compound, lyse, and perform LC-MS/MS to identify altered phosphorylation sites (e.g., ERK or AKT pathways). Use SILAC labeling for quantitative comparison .
  • Target Validation : Apply CRISPR/Cas9 knockouts of candidate targets (e.g., kinases) and assess resistance/sensitivity via dose-response curves (IC50_{50} shifts) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across different cell lines or experimental models?

  • Methodological Answer :

  • Cell Line Profiling : Compare IC50_{50} values in panels of cancer vs. normal cells (e.g., NCI-60). Use ANOVA with post-hoc Tukey tests to identify statistically significant differences .
  • Table Example :
Cell LineIC50_{50} (µM)Assay Type
MCF-712.3 ± 1.2MTT
HEK293>100MTT
A54925.6 ± 3.1LDH
  • Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines to identify gene expression correlates (e.g., metabolic enzymes or transporters) .

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